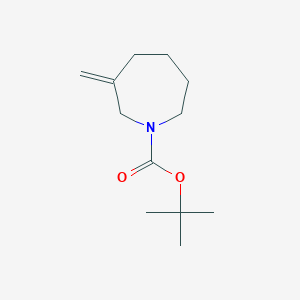
Tert-butyl 3-methyleneazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-methyleneazepane-1-carboxylate is a chemical compound with the molecular formula C9H15NO2. It is a colorless to almost colorless clear liquid that is sensitive to air and should be stored under inert gas conditions . This compound is used as a synthetic building block in organic chemistry and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 3-methyleneazepane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl hydroperoxide with benzyl cyanides under metal-free conditions . This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of tert-butyl hydroperoxide and benzyl cyanides in a controlled environment ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-methyleneazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl 3-methyleneazepane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a synthetic building block for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-methyleneazepane-1-carboxylate involves its reactivity with various chemical reagents. The compound’s molecular structure allows it to participate in a range of chemical reactions, targeting specific molecular pathways and functional groups. The exact mechanism depends on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-methyleneazetidine-1-carboxylate: A similar compound with a slightly different molecular structure.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another related compound used in the synthesis of biologically active natural products.
Uniqueness
Tert-butyl 3-methyleneazepane-1-carboxylate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its versatility as a synthetic building block makes it valuable in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
tert-butyl 3-methylideneazepane-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-10-7-5-6-8-13(9-10)11(14)15-12(2,3)4/h1,5-9H2,2-4H3 |
Clave InChI |
ZBWMUFIPRVKDAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC(=C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





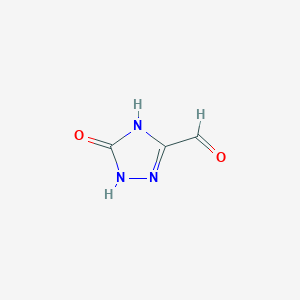

![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)
![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)
![3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)
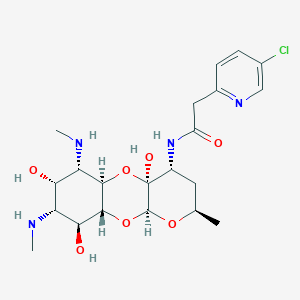
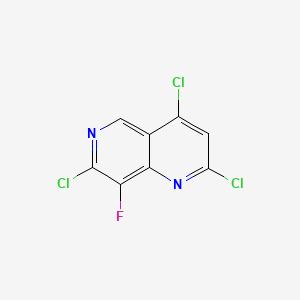
![dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B13914502.png)
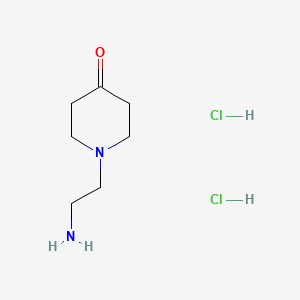

![3-[5-(3,3-Diethoxyprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13914516.png)
